molecular formula C5H2F5O2- B13758489 (E)-3,4,5,5,5-pentafluoropent-3-enoate

(E)-3,4,5,5,5-pentafluoropent-3-enoate

Cat. No.: B13758489
M. Wt: 189.06 g/mol
InChI Key: LXLSCUIGXWSTAC-DUXPYHPUSA-M
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Description

The Role and Significance of Fluorine in Modern Organic Synthesis

The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. nbinno.comresearchgate.net Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.orgchinesechemsoc.org This inherent strength contributes to the high thermal and metabolic stability of fluorinated compounds. wikipedia.orgnih.gov

The introduction of fluorine can influence a molecule's lipophilicity, conformation, and electronic distribution. nbinno.comchinesechemsoc.org For instance, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug's bioavailability and half-life. researchgate.net In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org Similarly, over half of agricultural chemicals feature C-F bonds, which enhance their efficacy and stability. wikipedia.org The development of new and safer fluorinating reagents has made the synthesis of these valuable compounds more accessible and efficient. chinesechemsoc.orgcas.cn

PropertyValue/DescriptionSignificance in Organic Chemistry
Electronegativity 3.98 (Pauling scale)Creates highly polarized C-F bonds, influencing molecular electronics and reactivity. wikipedia.org
C-F Bond Energy ~480 kJ/molConfers high thermal and metabolic stability to molecules. wikipedia.org
Van der Waals Radius 1.47 Å (close to Hydrogen's 1.2 Å)Allows fluorine to act as a bioisostere for hydrogen with minimal steric impact. wikipedia.org
Polarizability 0.56 x 10⁻²⁴ cm³ (Lowest of all elements)Leads to weak intermolecular interactions, affecting physical properties like boiling point. wikipedia.org

Classification and General Overview of Fluorinated α,β-Unsaturated Esters

Fluorinated α,β-unsaturated esters are a subclass of organofluorine compounds characterized by a carbon-carbon double bond in conjugation with a carbonyl group of an ester, and one or more fluorine atoms attached to the carbon framework. These compounds are generally considered electron-deficient olefins due to the electron-withdrawing nature of the ester group, a characteristic that is often amplified by the presence of fluorine atoms. sciforum.net

They can be classified based on the position of the fluorine substituent(s) relative to the ester functionality:

α-Fluorinated: Fluorine is attached to the carbon adjacent to the carbonyl group (C2). These are useful in the synthesis of α-fluorocarboxylic acids and derivatives. organic-chemistry.org

β-Fluorinated: Fluorine is attached to the second carbon from the carbonyl group (C3), directly on the double bond.

γ-Fluorinated (and beyond): Fluorine is located further down the carbon chain. For example, γ-fluoro-α,β-unsaturated esters are valuable synthons that can be challenging to access through traditional radiochemistry. nih.gov

Another key classification is based on the stereochemistry of the double bond, which can exist in either the (Z) (zusammen, together) or (E) (entgegen, opposite) configuration. rsc.org The synthesis of specific stereoisomers is a significant challenge, as maleates (cis-configuration) can be prone to isomerization to the more thermodynamically stable fumarates (trans-configuration). rsc.orgrsc.org

Classification TypeExamplesKey Features
By Fluorine Position α-fluoroacrylates, β-fluorocrotonates, γ-fluoro-α,β-unsaturated estersThe position of fluorine significantly impacts the molecule's reactivity and synthetic utility. organic-chemistry.orgnih.gov
By Stereochemistry (Z)-isomers (e.g., maleate (B1232345) derivatives), (E)-isomers (e.g., fumarate (B1241708) derivatives)Stereochemistry affects physical properties and biological activity; synthesis is often challenging. rsc.orgnih.gov
By Degree of Fluorination Monofluoro, difluoro, polyfluoro/perfluoroalkyl substitutedThe number of fluorine atoms modulates the electronic effects and overall properties of the molecule.

Structural Features and Stereochemistry of (E)-3,4,5,5,5-pentafluoropent-3-enoate

This compound belongs to the class of polyfluorinated α,β-unsaturated esters. Its structure consists of a five-carbon backbone with an ester group at one end. A C=C double bond is located between the C3 and C4 positions. The molecule is heavily fluorinated, with a fluorine atom on the C3 carbon and a tetrafluoroethyl group (-CF-CF3), which is part of a larger pentafluoroethyl group when considering the double bond, attached to the C4 carbon. The (E)-configuration denotes that the higher priority groups on each carbon of the double bond are on opposite sides.

The presence of a perfluoroalkyl group, such as the pentafluoroethyl moiety attached to the double bond in this compound, has a profound influence on the electronic properties of the enoate system. The high electronegativity of fluorine atoms causes a strong inductive electron withdrawal (-I effect) from the carbon skeleton. nih.gov

This effect significantly depletes the electron density of the conjugated π-system of the α,β-unsaturated ester. As a result, both the β-carbon of the double bond and the carbonyl carbon become highly electrophilic (electron-poor). This enhanced electrophilicity makes the molecule more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. Replacing alkyl substituents with perfluoroalkyl ones is also known to increase the lipophilicity of a molecule. acs.org The cumulative effect of the ester group and the pentafluoroethyl group makes this compound a potent Michael acceptor and a reactive substrate in various addition reactions.

The low-energy conformations of acyclic alkenes typically involve allylic substituents eclipsing either the C=C double bond or the vinylic C-H bond. bham.ac.uk In the case of this compound, the analysis is complicated by stereoelectronic effects involving the fluorine atoms. Fluorine's lone pairs can act as electron donors, while the C-F σ* antibonding orbitals can act as electron acceptors. researchgate.net These interactions can lead to conformational preferences that are different from what would be predicted based on sterics alone. researchgate.net The introduction of C(sp³)–F bonds near π-systems can lead to structural preorganization through stabilizing non-covalent interactions. researchgate.net The conformation around the C2-C3 bond will be a balance between minimizing steric repulsion (e.g., between the ester group and the fluorine on C3) and optimizing stabilizing stereoelectronic interactions, such as hyperconjugation between the C-H or C-C bonds of the ethyl group and the π-system of the fluorinated double bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2F5O2-

Molecular Weight

189.06 g/mol

IUPAC Name

(E)-3,4,5,5,5-pentafluoropent-3-enoate

InChI

InChI=1S/C5H3F5O2/c6-2(1-3(11)12)4(7)5(8,9)10/h1H2,(H,11,12)/p-1/b4-2+

InChI Key

LXLSCUIGXWSTAC-DUXPYHPUSA-M

Isomeric SMILES

C(/C(=C(/C(F)(F)F)\F)/F)C(=O)[O-]

Canonical SMILES

C(C(=C(C(F)(F)F)F)F)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for E 3,4,5,5,5 Pentafluoropent 3 Enoate and Analogous Fluorinated Enoates

Dehydration Strategies for Precursor Alcohols

The dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis. However, the presence of multiple fluorine atoms in the precursor alcohol can significantly influence the reactivity and the conditions required for successful dehydration.

Acid-Catalyzed Dehydration Methods

Acid-catalyzed dehydration is a common method for converting alcohols to alkenes. researchgate.netrsc.orglibretexts.org The reaction typically proceeds via protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to yield the alkene. Strong acids such as sulfuric acid or phosphoric acid are often employed as catalysts. researchgate.netlibretexts.org

For fluorinated alcohols, the electron-withdrawing nature of fluorine atoms can destabilize the carbocation intermediate, potentially making the reaction more challenging. The reaction conditions, including temperature and acid strength, would need to be carefully optimized to favor the desired elimination over potential side reactions. The stability of the resulting alkene is also a crucial factor, with more substituted alkenes generally being the thermodynamically favored product according to Zaitsev's rule. libretexts.org

Table 1: General Conditions for Acid-Catalyzed Dehydration of Alcohols

Catalyst Typical Temperature Range (°C) Substrate Class Mechanism
Concentrated H₂SO₄170-180Primary AlcoholsE2
Concentrated H₂SO₄100-140Secondary AlcoholsE1
Concentrated H₃PO₄25-80Tertiary AlcoholsE1

This table presents generalized conditions for non-fluorinated alcohols. Specific conditions for fluorinated analogs may vary significantly.

Base-Mediated Dehydration Approaches

Base-mediated dehydration offers an alternative to acid-catalyzed methods, particularly for substrates that are sensitive to strong acids. This approach typically involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by elimination using a non-nucleophilic base. libretexts.org

For fluorinated alcohols, the acidity of the proton alpha to the newly formed leaving group is a key factor. The presence of electron-withdrawing fluorine atoms can increase the acidity of neighboring protons, potentially facilitating the elimination step. However, the choice of base and reaction conditions is critical to avoid competing substitution reactions.

Dehydrative Coupling Reactions

Synthesis via In Situ Generated Fluorinated Enolates

A powerful strategy for the synthesis of complex fluorinated molecules involves the in situ generation of fluorinated enolates, which can then react with various electrophiles.

Detrifluoroacetylative Pathways for Enolate Generation

A significant breakthrough in the field has been the development of detrifluoroacetylative methods for the in situ generation of fluorinated enolates. acs.orgnih.govresearchgate.net This approach typically utilizes α-fluoro-β-keto esters or similar precursors that, upon treatment with a suitable base, undergo a retro-Claisen type fragmentation to release a trifluoroacetate (B77799) anion and generate the desired fluorinated enolate. acs.org

This methodology has been successfully applied to the synthesis of a variety of fluorinated compounds through reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions. acs.orgnih.gov The in situ generated enolates have proven to be versatile nucleophiles. acs.org For instance, cyclic ketone-based and cyclic amide-based hydrates containing an α-fluoro atom have been used as precursors for the detrifluoroacetylative in situ generation of cyclic fluoro-enolates. acs.org These enolates can then participate in various asymmetric transformations, leading to products with high stereocontrol. acs.orgresearchgate.net

Table 2: Examples of Reactions Utilizing Detrifluoroacetylatively Generated Fluorinated Enolates

Reaction Type Electrophile Catalyst/Base System Product Type
Aldol AdditionAldehydesCu(II)/chiral bis(oxazoline), DIPEAα-Fluoro-β-hydroxy ketones
Mannich ReactionIminesBaseα-Fluoro-β-amino ketones
Michael Additionα,β-Unsaturated compoundsBaseFluorinated 1,5-dicarbonyls
AlkylationAlkyl halidesBaseα-Fluorinated ketones

This table summarizes the types of reactions where this methodology has been successfully applied, showcasing its versatility.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions provide a powerful tool for the synthesis of esters and amides, including α,β-unsaturated systems. nih.govuni-rostock.de This methodology involves the reaction of an organic halide or triflate with carbon monoxide and an alcohol or amine in the presence of a palladium catalyst.

For the synthesis of fluorinated enoates, a suitable fluorinated precursor, such as a vinyl halide or triflate, could undergo palladium-catalyzed carbonylation. The stereochemistry of the resulting double bond is often controlled by the reaction conditions and the nature of the starting material. While direct examples for the synthesis of (E)-3,4,5,5,5-pentafluoropent-3-enoate via this route are not explicitly detailed in the literature, the general principles of palladium-catalyzed carbonylation of unsaturated systems are well-established and could potentially be adapted for this purpose. uni-rostock.de Challenges may include the synthesis of the required pentafluorinated vinyl precursor and ensuring the retention of the desired (E)-stereochemistry during the carbonylation step.

Cross-Coupling and Olefin Metathesis Routes

Cross-coupling and olefin metathesis reactions represent powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods have been adapted for the synthesis of fluorinated molecules, offering pathways to complex structures from simpler precursors.

Heck Reaction and Related Olefinations

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction has been extended to the synthesis of fluorinated alkenes, providing a route to fluorinated enoates. rsc.org The general mechanism involves the oxidative addition of a palladium(0) catalyst to the unsaturated halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.org

The versatility of the Heck reaction allows for the coupling of various fluorinated building blocks. For instance, a palladium-catalyzed Heck-type reaction of fluoroalkyl bromides with alkenes provides a general and straightforward method to access fluoroalkylated alkenes under mild conditions. rsc.org The reaction demonstrates broad substrate scope and high efficiency.

A highly diastereoselective Pd(0)-catalyzed Mizoroki–Heck reaction of gem-difluoroalkenes has also been described. This reaction takes place between two different alkenes, achieving a formal C–F and C–H bond cross-coupling. This method allows for the synthesis of monofluorinated 1,3-diene products with controlled geometry of each alkene and good functional group tolerance. acs.org

Below is a table summarizing representative Heck reactions for the synthesis of fluorinated alkenes.

Aryl/Vinyl HalideAlkeneCatalystBaseProductYield (%)Reference
IodobenzeneStyrenePdCl₂KOAcStilbene- wikipedia.org
Fluoroalkyl BromideTerminal AlkenesPalladium Catalyst-Remote Fluoroalkylated Alkenes- rsc.org
gem-DifluoroalkeneAlkenePd(0) Catalyst-Monofluorinated 1,3-Diene- acs.org

Ring-Closing Metathesis for Cyclic Fluorinated Enoates

Ring-closing metathesis (RCM) is a powerful variation of olefin metathesis used to synthesize unsaturated rings. nih.govmdpi.comharvard.edulibretexts.org This intramolecular reaction of an acyclic diene, catalyzed by metal complexes (typically ruthenium-based), forms a cycloalkene and a volatile byproduct like ethylene. harvard.edu While primarily used for cyclic compounds, RCM has been applied to the synthesis of fluorinated heterocycles.

The application of RCM to dienes containing a fluoroalkene moiety can be challenging. However, studies have shown that with the appropriate choice of catalyst and reaction conditions, these cyclizations can be achieved. For example, Grubbs' second-generation catalyst has been effective in the RCM of bisolefins that include a reluctant fluoroalkene linked with an oxaza moiety, producing fluorinated heterocycles in high yields under high dilution conditions. The use of solvent mixtures, such as octafluorotoluene (B1221213) and dichloromethane, has been shown to be a successful strategy.

It is important to note that RCM is a method for the synthesis of cyclic fluorinated enoates and their analogues, and its direct application to the synthesis of acyclic compounds like this compound is not conventional.

Direct Functionalization of Unsaturated Fluorinated Systems

The direct introduction of fluorine or other functional groups onto an existing unsaturated fluorinated backbone provides an alternative and often more atom-economical approach to the synthesis of complex fluorinated enoates.

Selective Fluorination and Fluorine Atom Transfer Reactions

Electrophilic fluorination is a common strategy for the synthesis of fluorinated organic compounds. Reagents such as Selectfluor® are widely used for this purpose. mdpi.com The hydrofluorination of enynoates has been developed for the synthesis of fluorinated dienoates. This approach utilizes a pyridinium (B92312) tetrafluoroborate (B81430) salt, which is easily prepared on a large scale, to directly convert substrates to their fluorinated targets through a vinyl cation-mediated process. This method has been successfully applied to a variety of aryl-substituted enynoates, yielding (Z)-configured products with high levels of stereo- and regioselectivity. nih.gov

Catalytic asymmetric fluorination represents a significant advancement in this area, allowing for the enantioselective synthesis of chiral fluorinated molecules. mdpi.comnih.gov Both transition metal catalysts and chiral organocatalysts have been employed for the asymmetric electrophilic fluorination of various substrates. mdpi.com

Enzymatic synthesis also offers a green and highly selective alternative for fluorination under mild conditions. While the direct formation of C-F bonds by fluorinases is a promising method, other enzymes like cytochrome P450s, aldolases, and lipases have also been utilized in the synthesis of fluorinated compounds. nih.govijournals.cn

Functionalization of Fluorinated Alkynes and Alkenes

Fluorinated alkynes and alkenes are versatile building blocks that can be further elaborated to produce a wide range of fluorinated compounds, including enoates. The iodofluorination of alkynyl and alkenyl MIDA (N-methyliminodiacetyl) boronates is a method that leads to the synthesis of fluorinated organoborons bearing a valuable carbon-iodine bond. The presence of the B(MIDA) moiety directs the regioselectivity of the reaction, affording the products in good yields. rsc.org

Cross-metathesis of terminal alkenes with dienyl esters, such as methyl (2Z,4E)-hexadienoate, promoted by a second-generation Grubbs-Hoveyda catalyst, provides substituted (2Z,4E)-dienyl esters in good yields. This reaction demonstrates high E-selectivity at the newly formed double bond while retaining the Z-geometry of the spectator alkene. organic-chemistry.org

Chemical Reactivity and Transformation of E 3,4,5,5,5 Pentafluoropent 3 Enoate

Nucleophilic Addition Reactions to the α,β-Unsaturated System

Nucleophilic addition to α,β-unsaturated carbonyl compounds, often referred to as conjugate or 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. wikipedia.orgmasterorganicchemistry.com In the case of (E)-3,4,5,5,5-pentafluoropent-3-enoate, the strong inductive effect of the fluorine atoms enhances the electrophilicity of the β-carbon, making it a prime candidate for such reactions.

Michael Additions with Carbon-Based Nucleophiles

The Michael addition involves the addition of a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org For this compound, a variety of carbon nucleophiles, such as enolates derived from ketones, esters, and malonates, are expected to add to the β-position.

While specific data for the target compound is unavailable, studies on similar fluorinated acceptors demonstrate the feasibility of such reactions. For instance, the reaction of fluorinated enoates with carbon nucleophiles is a known method for the synthesis of complex fluorinated molecules. The general reaction scheme would involve the formation of an enolate, which then attacks the β-carbon of the fluorinated ester.

Interactive Data Table: Representative Michael Additions of Carbon Nucleophiles to α,β-Unsaturated Esters

Specific data for this compound is not available. The following table illustrates the general nature of the Michael reaction with non-fluorinated analogs.

Michael DonorMichael AcceptorBaseProduct
Diethyl malonateEthyl acrylateNaOEtDiethyl 2-(2-ethoxycarbonylethyl)malonate
CyclohexanoneMethyl vinyl ketoneKOH2-(3-oxobutyl)cyclohexanone
NitromethaneAcrylonitrileTBAF4-nitrobutanenitrile

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

Heteroatomic nucleophiles, including alcohols, amines, and thiols, can also participate in conjugate additions to α,β-unsaturated systems. libretexts.org The addition of these nucleophiles to this compound would lead to the formation of β-alkoxy, β-amino, and β-thioether derivatives, respectively. These products are valuable intermediates in the synthesis of various functionalized molecules. The high electrophilicity of the fluorinated substrate is anticipated to facilitate these additions, potentially even without the need for strong catalysts.

Stereoselective Nucleophilic Additions

The introduction of a new stereocenter during the nucleophilic addition to this compound makes the development of stereoselective methods highly desirable. Asymmetric conjugate additions can be achieved using chiral nucleophiles, chiral catalysts, or chiral auxiliaries. While there are no specific reports on stereoselective additions to the target compound, the field of asymmetric catalysis offers a plethora of methods that could be adapted. For example, chiral organocatalysts, such as proline and its derivatives, and chiral metal complexes have been successfully employed in the asymmetric Michael addition to various α,β-unsaturated carbonyl compounds.

Aldol-Type and Mannich-Type Reactions Utilizing Fluorinated Enoate Derivatives

While the enoate itself is the electrophile in the aforementioned reactions, its corresponding enolate can act as a nucleophile in Aldol-type and Mannich-type reactions. However, the generation of an enolate from this compound would require deprotonation at the α-position, which might be challenging and could compete with other reactions. More commonly, fluorinated building blocks are employed as electrophiles in these reaction cascades.

Catalytic Asymmetric Aldol (B89426) Reactions

The catalytic asymmetric Aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. researchgate.netresearchgate.netnih.gov In the context of fluorinated compounds, significant research has focused on the reaction of fluorinated aldehydes and ketones with enolates. For instance, direct catalytic asymmetric Aldol reactions of α-fluorinated ketones have been developed. researchgate.netnih.gov Should a suitable method for the generation of the enolate of a derivative of this compound be developed, its reaction with aldehydes would provide access to highly functionalized, chiral fluorinated molecules.

Interactive Data Table: Examples of Catalytic Asymmetric Aldol Reactions with Fluorinated Substrates

This table presents data for related fluorinated compounds, as specific examples for this compound are not documented.

AldehydeKetone/Ester Enolate SourceCatalystDiastereomeric RatioEnantiomeric Excess (%)Reference
4-Nitrobenzaldehydeα-Fluoro-β-ketoesterChiral Palladium Complex-up to 99 researchgate.net
Benzaldehydeα-FluoroacetoneChiral Zinc Complex>20:1up to 99 nih.gov
Isatinα-Fluoro-β-keto acidOrganocatalyst-- researchgate.net

Enantioselective Mannich Reactions

The Mannich reaction involves the aminoalkylation of a carbon acid. In its enantioselective variant, it provides access to chiral β-amino carbonyl compounds. nih.gov Similar to the Aldol reaction, the focus in the literature has been on the use of fluorinated ketones and esters as nucleophilic partners in reactions with imines. researchgate.netnih.govacs.org The development of a direct catalytic asymmetric Mannich-type reaction of fluorinated amides has been reported, highlighting the potential for creating chiral fluorinated amine derivatives. acs.org Adapting these methodologies to enolates derived from this compound or its derivatives would be a valuable extension of this chemistry.

Electrophilic Reactions of the Carbon-Carbon Double Bond

The electron-withdrawing nature of the pentafluoroethyl group and the ester functionality deactivates the carbon-carbon double bond of this compound towards typical electrophilic additions. However, under specific conditions, reactions with radical species and certain halogens can be achieved.

Radical Additions and Cyclizations

While specific studies on radical additions to this compound are not extensively documented in publicly available literature, the behavior of similar polyfluorinated alkenes suggests that they can participate in radical reactions. The high electronegativity of fluorine atoms can influence the regioselectivity of radical attack. Visible-light-induced carboperfluoroalkylation of alkenes leading to isoquinoline-1,3-diones has been reported for related systems, suggesting that radical pathways can be a viable strategy for the functionalization of such fluorinated compounds. researchgate.netacs.org

Intramolecular radical cyclizations of appropriately substituted derivatives could potentially lead to the formation of fluorinated cyclic compounds. The regioselectivity of such cyclizations would be governed by the stability of the resulting radical intermediates and the stereochemical constraints of the transition state.

Halogenation and Hydrohalogenation

Direct halogenation and hydrohalogenation of electron-deficient alkenes like this compound are generally challenging due to the reduced nucleophilicity of the double bond. However, reactions can be facilitated under forcing conditions or with the use of specific reagents. For instance, one-pot formal alkene carboradiofluorination has been achieved by employing a sequential Markovnikov-selective iodofluorination followed by a photoinduced palladium-catalyzed alkyl Heck reaction. nih.gov This methodology, while not directly on the title compound, demonstrates a pathway for the addition of a halogen and a carbon group across a double bond in a related system.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent candidate for various cycloaddition reactions, where it can act as a dienophile or a dipolarophile.

Diels-Alder Reactions with Dienophiles

In a Diels-Alder reaction, an electron-deficient alkene, the dienophile, reacts with a conjugated diene. escholarship.orgresearchgate.netnsf.govmdpi.comthieme-connect.de Given the electronic properties of this compound, it is expected to be a reactive dienophile in [4+2] cycloaddition reactions with electron-rich dienes. The stereospecificity of the Diels-Alder reaction would lead to the formation of highly functionalized and stereochemically complex fluorinated cyclohexene (B86901) derivatives. The reaction is anticipated to proceed via a concerted mechanism, with the stereochemistry of the dienophile being retained in the product.

[2+2] Cycloadditions and Other Pericyclic Processes

[2+2] cycloadditions of two alkene molecules to form a cyclobutane (B1203170) ring are typically photochemically allowed processes. libretexts.org The feasibility of such a reaction with this compound would depend on the photochemical stability of the molecule and the relative energies of the frontier molecular orbitals.

Other pericyclic reactions, such as [3+2] cycloadditions, are also plausible. In these reactions, a 1,3-dipole reacts with a dipolarophile. The electron-deficient nature of the double bond in this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles like azides, nitrile oxides, and nitrones. rsc.org Computational studies on the reaction of C-arylnitrones with perfluoro-2-methylpent-2-ene, a structurally related polyfluorinated alkene, suggest that despite the polar nature of the reactants, the [3+2] cycloaddition proceeds via a one-step mechanism. mdpi.com Similar mechanistic pathways can be anticipated for this compound. Such reactions would provide access to five-membered heterocyclic rings containing fluorine atoms. For instance, dearomative formal [3+2] cycloaddition reactions have been successfully employed with 2-nitrobenzofurans and isocyanoacetate esters. researchgate.net

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of fluorinated molecules. nih.gov Various transition metals, including palladium, copper, and rhodium, are known to catalyze a wide range of transformations on substrates containing carbon-fluorine bonds and carbon-carbon double bonds. nih.govnih.govresearchgate.netuni-muenchen.de

The carbon-carbon double bond in this compound can be a substrate for various transition metal-catalyzed reactions, including hydrogenation, cross-coupling, and C-H activation/fluorination. For instance, transition metal-catalyzed C(sp3)–H bond fluorination reactions have been reviewed as an efficient strategy for synthesizing diverse fluorine-containing molecules. nsf.gov

Hydrogenation and Other Reduction Reactions

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation. This reaction typically proceeds with the addition of hydrogen across the double bond to yield the corresponding saturated ester, ethyl 3,4,5,5,5-pentafluoropentanoate. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), are often effective for the hydrogenation of α,β-unsaturated esters under mild conditions. tcichemicals.com Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are also widely employed, often requiring higher pressures of hydrogen gas. tcichemicals.com The strong electron-withdrawing effect of the pentafluoroethyl group can influence the rate of hydrogenation.

In addition to the reduction of the C=C double bond, under more forcing conditions or with specific catalysts, the ester functionality could potentially be reduced to an alcohol. However, selective hydrogenation of the alkene is generally readily achievable.

Table 1: Representative Conditions for Hydrogenation of α,β-Unsaturated Esters

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)ProductRef
RhCl(PPh₃)₃H₂Benzene/Ethanol25-601-5Saturated Ester tcichemicals.com
Pd/C (10%)H₂Ethanol251-4Saturated Ester arkat-usa.org
PtO₂H₂Acetic Acid251Saturated Ester arkat-usa.org
Ru-complexH₂VariousNeat-Alcohol tcichemicals.com

Hydrofunctionalization Reactions (e.g., Hydrogermylation, Hydrostannylation)

Hydrofunctionalization reactions involve the addition of an E-H bond (where E is typically a heteroatom) across the double bond. For electron-deficient alkenes like this compound, these reactions can proceed via radical or transition-metal-catalyzed pathways.

Hydrostannylation: The addition of a tin hydride, such as tributyltin hydride (Bu₃SnH), across the double bond is a well-established method for the synthesis of organotin compounds. researchgate.net This reaction can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or catalyzed by palladium complexes. researchgate.netnih.gov The regioselectivity of the addition is influenced by both steric and electronic factors. For α,β-unsaturated esters, the tin moiety typically adds to the β-position.

Hydrogermylation: Similar to hydrostannylation, hydrogermylation involves the addition of a germane (B1219785) (e.g., triethylgermane, Et₃GeH) across the double bond. This reaction can also be promoted by radical initiators or transition metal catalysts. The resulting organogermanes are valuable intermediates in organic synthesis.

The presence of the electron-withdrawing pentafluoroethyl group is expected to enhance the reactivity of the double bond towards nucleophilic attack in catalyzed processes or towards radical addition.

Table 2: General Conditions for Hydrostannylation of Activated Alkenes

ReagentCatalyst/InitiatorSolventTemperature (°C)ProductRef
Bu₃SnHAIBNToluene80-110β-Stannyl Ester researchgate.net
Bu₃SnHPd(PPh₃)₄THF25-60β-Stannyl Ester nih.gov

Perfluoroalkylation of Unsaturated Bonds

The introduction of a second perfluoroalkyl group onto the molecule can be achieved through radical perfluoroalkylation reactions. researchgate.net These reactions typically involve the generation of a perfluoroalkyl radical from a suitable precursor, such as a perfluoroalkyl iodide, in the presence of a radical initiator (e.g., AIBN, peroxides) or through photoredox catalysis. nih.govconicet.gov.ar

The electrophilic perfluoroalkyl radical readily adds to the electron-deficient double bond of this compound. The resulting carbon-centered radical can then be trapped by a hydrogen atom donor or another radical species to afford the final product. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate, with the perfluoroalkyl group typically adding to the β-position.

The use of electron donor-acceptor (EDA) complexes has also emerged as a powerful method for generating perfluoroalkyl radicals under mild conditions. conicet.gov.ar

Table 3: Methods for Perfluoroalkylation of Alkenes

Perfluoroalkyl SourceInitiation MethodKey FeaturesRef
Rբ-IRadical Initiator (AIBN)Thermal initiation, chain reaction researchgate.net
Rբ-IPhotoredox CatalysisVisible light, mild conditions nih.gov
Rբ-IElectron Donor-Acceptor (EDA) ComplexMetal-free, mild conditions conicet.gov.ar
RբSO₂ClNa₂S₂O₄Sulfinatodehalogenation cas.cn

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and fluorinated alkenes are often excellent substrates in these transformations.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov In the context of this compound, it could potentially react with an aryl or vinyl halide. The reaction typically proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org The electron-deficient nature of the fluorinated alkene can influence the reaction rate and regioselectivity.

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.netresearchgate.net While the target molecule itself does not possess a leaving group for direct coupling, related vinyl fluorides can participate in Suzuki reactions. nih.govresearchgate.net The stereochemistry of the double bond is generally retained during the coupling process. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. nih.govresearchgate.net

The strong C-F bonds in the pentafluoroethyl group are generally stable under typical palladium-catalyzed coupling conditions, allowing for the selective formation of new C-C bonds at the double bond.

Table 4: Overview of Palladium-Catalyzed C-C Bond Forming Reactions with Alkenes

Reaction NameCoupling PartnersCatalyst System (Typical)Key FeaturesRef
Heck ReactionAlkene + Aryl/Vinyl HalidePd(OAc)₂, PPh₃, Base (e.g., Et₃N)Forms a substituted alkene organic-chemistry.orgnih.govresearchgate.net
Suzuki CouplingOrganoboron + Aryl/Vinyl HalidePd(PPh₃)₄, Base (e.g., Na₂CO₃)Forms a biaryl or vinylarene nih.govresearchgate.netnih.gov

Stereochemical Control in Reactions Involving E 3,4,5,5,5 Pentafluoropent 3 Enoate

Enantioselective Methodologies

Enantioselective methodologies are designed to produce one enantiomer of a chiral product in excess over the other. This is typically achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the transition state of the reaction.

Chiral Organocatalysis in Asymmetric Synthesis

Chiral organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze reactions with high enantioselectivity. For the conjugate addition to (E)-3,4,5,5,5-pentafluoropent-3-enoate, several classes of organocatalysts could be envisioned:

Chiral Amines: Secondary amines, such as those derived from proline, can activate α,β-unsaturated esters through the formation of a chiral iminium ion. This activation lowers the LUMO of the enoate, facilitating nucleophilic attack. The stereochemistry of the product is dictated by the steric environment created by the catalyst, which directs the nucleophile to one of the two enantiotopic faces of the double bond.

Chiral Thioureas and Squaramides: These catalysts operate through hydrogen bonding, activating the electrophile and/or the nucleophile. In the context of a Michael addition to this compound, a bifunctional thiourea (B124793) or squaramide catalyst could simultaneously activate the enoate via hydrogen bonding to the ester carbonyl and the nucleophile, bringing them together in a well-defined, stereochemically biased transition state.

Chiral Phosphoric Acids: Brønsted acid catalysis with chiral phosphoric acids can activate the enoate by protonating the carbonyl oxygen, enhancing its electrophilicity. The chiral counterion would then control the facial selectivity of the nucleophilic attack.

Table 1: Hypothetical Application of Chiral Organocatalysts in the Michael Addition to this compound

Catalyst TypeProposed Activation ModeExpected Stereochemical Control
Chiral Secondary AmineIminium Ion FormationSteric shielding of one face of the double bond by the catalyst backbone.
Chiral Thiourea/SquaramideDual Hydrogen BondingPrecise orientation of both reactants in a chiral pocket.
Chiral Phosphoric AcidBrønsted Acid CatalysisChiral counterion environment dictates the approach of the nucleophile.

It is critical to note that while these principles are well-established for a wide range of α,β-unsaturated esters, specific experimental data, including yields, diastereomeric ratios, and enantiomeric excesses for the reactions of this compound, are not available in the reviewed literature.

Asymmetric Induction with Chiral Auxiliaries and Ligands

Another established strategy for enantioselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For this compound, the ester functionality provides a convenient handle for the attachment of a chiral alcohol.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams. Once attached to the pentafluoropentenoyl moiety, the chiral auxiliary would force the enoate to adopt a specific conformation, leading to one face of the double bond being sterically shielded. Nucleophilic attack would then occur preferentially from the less hindered face, resulting in a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantioenriched product.

In transition metal catalysis, chiral ligands play a similar role to chiral auxiliaries. For instance, in a copper-catalyzed conjugate addition of an organometallic reagent to this compound, a chiral phosphine (B1218219) or N-heterocyclic carbene ligand would coordinate to the metal center, creating a chiral catalyst that can differentiate between the two enantiotopic faces of the substrate.

Diastereoselective Strategies

Diastereoselective strategies aim to control the formation of one diastereomer over another when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the existing stereocenter(s) in the substrate dictate the stereochemical outcome of the reaction. If this compound were to react with a chiral nucleophile, the inherent chirality of the nucleophile would influence the approach to the double bond, leading to the preferential formation of one diastereomer. The degree of diastereoselectivity would depend on the nature of the chiral nucleophile and the reaction conditions.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection occurs when the stereochemical outcome is determined by a chiral reagent or catalyst, irrespective of the chirality of the substrate. For instance, if a racemic mixture of a chiral nucleophile were to react with this compound in the presence of a chiral catalyst, a kinetic resolution could occur, where one enantiomer of the nucleophile reacts faster with the enoate, leading to a diastereomerically and enantiomerically enriched product.

Impact of (E)-Configuration on Reaction Stereoselectivity

The (E)-configuration of the double bond in this compound is expected to have a significant impact on the stereoselectivity of its reactions. In many stereoselective reactions of α,β-unsaturated esters, the geometry of the double bond plays a crucial role in determining the conformation of the transition state.

For example, in aldol (B89426) reactions involving the enolate derived from this compound, the (E)-geometry would likely lead to a preference for the formation of anti-diastereomers, following the Zimmerman-Traxler model. Similarly, in pericyclic reactions such as the Diels-Alder reaction, the (E)-configuration of the dienophile would directly translate into the stereochemistry of the resulting cyclohexene (B86901) product.

The steric bulk of the pentafluoroethyl group in the (E)-position would also play a critical role in directing the approach of nucleophiles and dienes, further influencing the stereochemical outcome.

Spectroscopic and Advanced Structural Elucidation of E 3,4,5,5,5 Pentafluoropent 3 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For (E)-3,4,5,5,5-pentafluoropent-3-enoate, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, would offer a complete picture of its structure.

¹H NMR for Proton Environments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the non-fluorinated portions of the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen would likely appear as a multiplet due to coupling with the fluorine atoms on the neighboring carbon. The chemical shift for these protons would be influenced by the electronegativity of the adjacent oxygen and the fluorinated vinyl group.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 4.0 - 4.5m--CH₂-
~ 6.5 - 7.0m-=CH-

Note: Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

¹⁹F NMR for Fluorine Environments and Spin-Spin Interactions

¹⁹F NMR spectroscopy is crucial for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govhuji.ac.il The spectrum for this compound would show distinct signals for the CF₃ group and the two vinyl fluorine atoms, with complex spin-spin coupling patterns observed between them.

Expected ¹⁹F NMR Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -70 to -80tJ(F,F)-CF₃
~ -120 to -140mJ(F,F), J(H,F)=CF- (trans to H)
~ -150 to -170mJ(F,F), J(H,F)=CF- (cis to H)

Note: Chemical shifts are relative to a standard such as CFCl₃. ucsb.eduslideshare.netcolorado.edu

¹³C NMR for Carbon Skeleton and Fluorine Coupling Effects

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The chemical shifts are significantly influenced by the attached functional groups, particularly the electronegative fluorine atoms and the ester group. youtube.comlibretexts.orglibretexts.org Furthermore, carbon signals will exhibit splitting due to coupling with adjacent fluorine atoms (C-F coupling).

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Assignment
~ 160 - 165tC=O
~ 140 - 150dm=CF-
~ 115 - 125q-CF₃
~ 110 - 120dm=CH-
~ 60 - 65t-CH₂-

Note: "d" denotes a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netsdsu.eduyoutube.comscribd.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the vinyl proton and the methylene protons, helping to establish the connectivity through the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the -CH₂- and =CH- groups to their corresponding carbon signals in the ¹³C NMR spectrum. researchgate.netsdsu.eduyoutube.comscribd.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uhcl.edulibretexts.orgmsu.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the carbon-carbon double bond, and the carbon-fluorine bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational Mode
~ 1740 - 1720StrongC=O stretch (ester)
~ 1680 - 1640MediumC=C stretch (alkene) vscht.cz
~ 1300 - 1100StrongC-F stretch
~ 1250 - 1000StrongC-O stretch (ester)
~ 3100 - 3000Medium=C-H stretch vscht.cz
~ 3000 - 2850MediumC-H stretch (alkane)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, characteristic ions. chemguide.co.ukuni-saarland.de The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements if applicable. libretexts.orgmsu.edu The presence of fluorine atoms would also lead to characteristic fragmentation patterns involving the loss of fluorine or fluorinated fragments.

Expected Key MS Fragments:

m/zPossible Fragment
[M]⁺Molecular Ion
[M - OCH₂CH₃]⁺Loss of the ethoxy group
[M - CF₃]⁺Loss of the trifluoromethyl group
[C₂F₅]⁺Pentafluoroethyl cation
[CF₃]⁺Trifluoromethyl cation

Note: The relative abundances of these fragments would depend on their stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org For organic molecules, the absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. The energy of the absorbed light corresponds to the energy difference between these orbitals. libretexts.org

In the case of this compound, the primary chromophore is the α,β-unsaturated ester system, which contains both π and non-bonding (n) electrons. The expected electronic transitions for this compound would be π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically characterized by high molar absorptivity (ε) values. libretexts.org For conjugated systems like the one present in this compound, these transitions are expected to occur in the UV region. The presence of fluorine atoms can influence the energy of these transitions. nih.gov

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (lone pair on the oxygen atoms of the ester group) to an antibonding π* orbital. libretexts.org These transitions are generally of lower energy and have significantly lower molar absorptivity compared to π → π* transitions. youtube.com

A hypothetical UV-Vis spectrum of this compound in a non-polar solvent like hexane would likely exhibit a strong absorption band corresponding to the π → π* transition and a weaker, lower energy band for the n → π* transition. The position and intensity of these bands can be influenced by the solvent polarity. mdpi.com

Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound

TransitionWavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Solvent
π → π~210~10,000Hexane
n → π~275~100Hexane

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. nih.gov This method is the gold standard for establishing the absolute stereochemistry of chiral molecules. nih.gov

Since this compound is likely a liquid or low-melting solid at room temperature, the formation of a suitable crystalline derivative is a prerequisite for X-ray crystallographic analysis. This could be achieved by reacting the parent compound to form a solid ester or amide derivative with a bulky, rigid group that facilitates crystallization.

The crystallographic analysis of such a derivative would provide unequivocal proof of the (E)-configuration around the carbon-carbon double bond. The resulting structural data would include precise measurements of the bond lengths and angles within the molecule, offering insights into the effects of the fluorine substituents on the molecular geometry.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
R-factor0.045

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the steric and electronic properties of this compound, which in turn can help rationalize its reactivity and potential applications.

Computational and Theoretical Studies on E 3,4,5,5,5 Pentafluoropent 3 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it an ideal tool for studying molecules like (E)-3,4,5,5,5-pentafluoropent-3-enoate.

Geometry Optimization and Conformational Landscapes

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the lowest energy arrangement of the atoms in this compound. This process involves finding the minimum on the potential energy surface.

A hypothetical data table for the relative energies of different conformers of this compound, as would be generated by DFT calculations, is presented below.

ConformerRelative Energy (kcal/mol)
1 0.00
2 1.25
3 2.80

This is a representative table. Actual values would be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide significant insights into a molecule's reactivity.

For this compound, the HOMO would indicate regions susceptible to electrophilic attack, as it represents the outermost electrons available for donation. Conversely, the LUMO would highlight areas prone to nucleophilic attack, as it is the lowest energy orbital capable of accepting electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a larger gap generally implies lower reactivity.

A simulated data table summarizing the FMO properties for this compound is shown below.

OrbitalEnergy (eV)
HOMO -8.50
LUMO -1.20
HOMO-LUMO Gap 7.30

This is a representative table. Actual values would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. researchgate.netresearchgate.net The MESP map displays regions of positive and negative electrostatic potential on the molecule's surface.

For this compound, the MESP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating their ability to act as hydrogen bond acceptors or interact with electrophiles. researchgate.net Positive potential (blue regions) would be expected near the hydrogen atoms, suggesting their potential to act as hydrogen bond donors. This information is crucial for understanding how the molecule might interact with other molecules, including solvents and biological targets.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

Beyond DFT, other computational methods can provide deeper insights into reaction mechanisms. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer very high accuracy, though at a greater computational expense. These methods would be particularly useful for benchmarking the results obtained from DFT.

Semi-empirical methods, which incorporate some experimental data to simplify calculations, offer a faster but generally less accurate alternative. These could be employed for preliminary explorations of reaction pathways or for studying very large systems involving this compound.

Theoretical Investigations of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. This involves identifying the transition states that connect reactants to products.

Energy Profiles and Activation Barriers

By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The height of this barrier is directly related to the reaction rate. For potential reactions involving this compound, such as hydrolysis or addition reactions, calculating these energy profiles would be essential for understanding their feasibility and kinetics.

A hypothetical energy profile for a reaction involving this compound is represented in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants 0.00
Transition State +25.5
Products -15.0

This is a representative table. Actual values would be determined by specific computational investigations.

Role of Fluorine in Reaction Mechanisms

The presence of five fluorine atoms in this compound dramatically influences its reactivity compared to its non-fluorinated counterparts. The high electronegativity of fluorine creates strong carbon-fluorine bonds and significantly alters the electronic distribution within the molecule. This leads to several key effects on reaction mechanisms.

One of the primary roles of the fluorine atoms, particularly the trifluoromethyl group at the C5 position, is the powerful inductive electron-withdrawing effect. This effect polarizes the molecule, making the carbon backbone more electron-deficient. In reaction mechanisms, this can have several consequences:

Stabilization of Intermediates: The electron-withdrawing nature of fluorine can stabilize anionic intermediates that may form during a reaction. For instance, in a nucleophilic addition to the carbon-carbon double bond, the fluorine atoms would help to delocalize the resulting negative charge on the carbon backbone.

Activation of Reaction Sites: The electron-deficient nature of the carbon atoms can make them more susceptible to nucleophilic attack. The double bond in this compound is expected to be more electrophilic than in a non-fluorinated analogue.

Influence on Transition States: The presence of fluorine can alter the energy of transition states. In some cases, fluorine substitution can lower the activation energy, thereby accelerating the reaction rate. Conversely, steric hindrance from the fluorine atoms could raise the energy of a transition state, slowing down a reaction.

Computational studies on other polyfluoroalkyl substances suggest that the C-F bond, while strong, can be a site of reaction under certain conditions, such as reductive pathways. rsc.orgacs.org The degradation mechanisms of per- and polyfluoroalkyl substances often involve the cleavage of C-F bonds. rsc.orgacs.org

To illustrate the potential impact of fluorine on a hypothetical reaction, consider the following table which outlines the anticipated changes in key parameters for a generic nucleophilic addition reaction.

Table 1: Anticipated Effects of Fluorine Substitution on a Nucleophilic Addition Reaction
ParameterNon-Fluorinated AnalogueThis compoundRationale
Electron Density at C4HigherLowerInductive effect of fluorine atoms.
Activation Energy (Ea)HigherLowerIncreased electrophilicity of the double bond.
Stability of Carbanionic IntermediateLowerHigherStabilization of negative charge by fluorine.
Reaction RateSlowerFasterLower activation energy and stabilized intermediate.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and to understand intramolecular and intermolecular interactions. ajchem-b.comresearchgate.net It provides insights into chemical bonding and delocalization of electron density, which are crucial for understanding the structure and reactivity of this compound.

In the context of this molecule, NBO analysis would be particularly useful for elucidating the hyperconjugative interactions that arise due to the presence of fluorine atoms. Hyperconjugation is the interaction of electrons in a sigma bond (such as a C-C or C-H bond) with an adjacent empty or partially filled non-bonding p-orbital or an antibonding sigma or pi orbital to give an extended molecular orbital.

The key NBO interactions anticipated in this molecule include:

n(F) → σ(C-C):* The lone pairs on the fluorine atoms can donate electron density into the antibonding orbitals of the adjacent carbon-carbon single bonds.

n(F) → σ(C-F):* Interactions can also occur between the lone pairs of one fluorine atom and the antibonding orbital of a neighboring C-F bond.

n(F) → π(C=C):* The lone pairs of the fluorine atom at the C4 position can interact with the π-antibonding orbital of the C3=C4 double bond.

The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction. The following table provides a hypothetical summary of the types of intramolecular interactions and their potential stabilization energies that would be expected in this compound, based on general principles from studies of other fluorinated compounds.

Table 2: Plausible NBO Donor-Acceptor Interactions and Hypothetical Stabilization Energies (E(2)) in this compound
Donor NBO (Filled)Acceptor NBO (Empty)Hypothetical E(2) (kcal/mol)Description of Interaction
n(F) on C4π(C3=C4)1.5 - 4.0Delocalization of fluorine lone pair into the double bond's antibonding orbital.
n(F) on C5σ(C4-C5)2.0 - 5.0Hyperconjugation stabilizing the C4-C5 bond.
σ(C-H) on C2π(C3=C4)0.5 - 2.0Weak hyperconjugation from the methylene (B1212753) group to the double bond.
n(O) in esterπ(C=O)> 20Strong resonance within the ester functional group.

Applications of E 3,4,5,5,5 Pentafluoropent 3 Enoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Highly Fluorinated Organic Compounds

(E)-3,4,5,5,5-pentafluoropent-3-enoate serves as a key starting material for the introduction of the pentafluoroethyl group and other fluorinated moieties into organic molecules. The electron-withdrawing nature of the fluorine atoms activates the double bond for various transformations, making it a reactive and adaptable building block.

One of the primary applications of this compound is in the synthesis of perfluoroalkylated substances. These compounds are of significant interest due to their unique properties, including high thermal stability, chemical inertness, and hydrophobicity. The reactivity of the double bond in this compound allows for its modification and incorporation into larger molecules, thereby imparting these desirable fluorinated characteristics.

Building Block for Complex Molecular Architectures and Scaffolds

The strategic placement of fluorine atoms in this compound influences its reactivity, enabling its use in the construction of complex molecular frameworks. Its ability to participate in a variety of chemical reactions makes it a valuable component in the synthesis of intricate and polyfunctionalized compounds.

A significant application of this building block is in the synthesis of fluorinated heterocyclic compounds. nih.govresearchgate.nete-bookshelf.de Heterocycles are a cornerstone of medicinal chemistry and materials science, and the incorporation of fluorine can dramatically alter their biological activity and physical properties. For instance, related polyfluoroalkyl-3-oxo esters are utilized in three-component reactions to produce diverse pyrido[1,2-a]pyrimidines, which are scaffolds with potential biological activity. researchgate.net The electrophilic nature of the double bond in this compound makes it susceptible to attack by nucleophiles, a key step in many heterocycle-forming reactions.

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound has spurred the development of new synthetic methods. Its participation in cycloaddition and Michael addition reactions has opened new avenues for the synthesis of fluorinated molecules.

Cycloaddition Reactions: The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions and a partner in other cycloaddition processes. nih.gov These reactions are powerful tools for the construction of cyclic and polycyclic systems in a stereocontrolled manner. The resulting fluorinated carbocycles and heterocycles are valuable intermediates for further synthetic transformations.

Michael Addition Reactions: As a Michael acceptor, this compound readily reacts with a wide range of nucleophiles, known as Michael donors. wikipedia.orgmasterorganicchemistry.com This conjugate addition reaction is a fundamental carbon-carbon bond-forming process in organic chemistry. The addition of nucleophiles to the β-position of the double bond allows for the introduction of diverse functional groups and the construction of complex carbon skeletons.

Reaction TypeReactantProduct TypeSignificance
CycloadditionDieneFluorinated carbocycle/heterocycleAccess to complex cyclic systems
Michael AdditionNucleophile (e.g., enolate)Functionalized perfluoroalkyl compoundFormation of new C-C bonds and introduction of functionality

Potential in Materials Science and Specialized Chemical Synthesis (excluding specific commercial products)

The incorporation of this compound into polymers and other materials can impart unique and desirable properties. The presence of the pentafluoroethyl group can enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity and oleophobicity.

While specific commercial products are outside the scope of this article, the fundamental properties of materials derived from this building block suggest potential applications in various advanced technologies. For example, fluorinated polymers are known for their use in creating surfaces with low surface energy, which can be beneficial in applications requiring non-stick or self-cleaning properties. Furthermore, the introduction of fluorine can alter the electronic properties of materials, which is a key consideration in the design of advanced electronic components. The versatility of this compound as a monomer or additive in polymerization processes allows for the tailoring of material properties for specific functions.

Current Challenges and Future Research Directions in the Chemistry of E 3,4,5,5,5 Pentafluoropent 3 Enoate

Development of More Sustainable and Environmentally Benign Synthesis Protocols

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For a highly functionalized molecule like (E)-3,4,5,5,5-pentafluoropent-3-enoate, current synthetic routes may rely on harsh reagents, produce significant waste, and require extensive purification steps. Future research should focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve efficiency.

Synthetic Strategy Potential Advantages Challenges
Catalytic Cross-CouplingHigh efficiency and selectivityCatalyst cost and stability, removal of metal residues
Olefin MetathesisAccess to diverse analoguesCatalyst sensitivity to functional groups
BiocatalysisHigh selectivity, mild conditionsEnzyme stability and availability

Expanding the Scope of Catalytic Asymmetric Reactions

The stereoselective synthesis of chiral molecules is crucial in medicinal chemistry and materials science. The double bond in this compound presents an opportunity for various asymmetric transformations. Key areas for future investigation include:

Asymmetric Hydrogenation: The development of chiral catalysts for the enantioselective reduction of the double bond to introduce new stereocenters.

Asymmetric Conjugate Addition: Exploring the addition of nucleophiles to the electron-deficient alkene in the presence of chiral catalysts to create stereochemically complex products.

Asymmetric Epoxidation and Dihydroxylation: The synthesis of chiral epoxides and diols, which are versatile intermediates for further transformations.

Asymmetric Reaction Potential Chiral Catalysts Expected Outcome
HydrogenationRhodium or Ruthenium complexes with chiral phosphine (B1218219) ligandsEnantiomerically enriched saturated esters
Michael AdditionChiral organocatalysts (e.g., prolinol derivatives)Products with new C-C or C-X bonds and a stereocenter
EpoxidationChiral titanium or vanadium complexesOptically active epoxides

Exploration of Undiscovered Reactivity Modes and Transformations

The unique electronic properties conferred by the pentafluoroethyl group likely lead to novel reactivity patterns that have yet to be explored. Future research should aim to uncover and harness these unique properties. Potential areas of interest include:

Pericyclic Reactions: Investigating the participation of the fluorinated double bond in cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions, to construct complex cyclic systems.

Radical Reactions: Exploring the reactivity of the compound under radical conditions, which could lead to novel C-C and C-X bond formations.

Photochemical Transformations: Studying the behavior of the molecule upon irradiation to access excited-state reactivity and unique chemical transformations. vapourtec.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. europa.euresearchgate.net The integration of the synthesis and modification of this compound with flow chemistry platforms represents a significant future direction. researchgate.netnih.gov This would involve:

Developing Continuous Flow Synthesis: Designing and optimizing a continuous process for the production of the target molecule, potentially enabling safer handling of hazardous reagents and intermediates.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (temperature, pressure, catalyst loading, etc.) to identify optimal synthetic protocols.

In-line Analysis and Purification: Integrating analytical techniques (e.g., NMR, IR, HPLC) directly into the flow system for real-time reaction monitoring and purification, leading to a more efficient workflow.

Flow Chemistry Application Key Benefits Implementation Considerations
Synthesis of this compoundEnhanced safety, improved heat and mass transfer, scalabilityReactor design, pump selection, back-pressure regulation
High-Throughput Reaction ScreeningRapid optimization of reaction parametersIntegration of automated liquid handlers and analytical equipment
Multi-step Telescoped SynthesisReduced manual handling and purification stepsCompatibility of reaction conditions and solvents between steps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3,4,5,5,5-pentafluoropent-3-enoate, and how do reaction conditions influence stereoselectivity?

  • Methodology :

  • Step 1 : Start with fluorinated precursors such as ethyl 4,4,5,5,5-pentafluoropent-2-enoate (C7_7H7_7F5_5O2_2) .
  • Step 2 : Use regioselective fluorination agents (e.g., SF4_4 or DAST) to introduce fluorine atoms at specific positions.
  • Step 3 : Control stereochemistry via temperature modulation (e.g., low temperatures favor E isomer formation) and solvent polarity (polar aprotic solvents enhance selectivity) .
  • Validation : Monitor reaction progress using 19F^{19}\text{F} NMR to track fluorine incorporation and GC-MS to confirm purity .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for backbone analysis; 19F^{19}\text{F} NMR to resolve fluorine environments (e.g., δ = -70 to -120 ppm for CF3_3 groups) .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in Diels-Alder reactions compared to non-fluorinated analogs?

  • Key Findings :

  • Fluorine’s electron-withdrawing effect increases the dienophile’s electrophilicity, accelerating reaction rates with electron-rich dienes (e.g., cyclopentadiene) .
  • Steric hindrance from fluorine substituents can destabilize transition states, leading to regioselectivity shifts (e.g., endo vs. exo adducts) .
    • Experimental Design :
  • Use kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., B3LYP/6-31G*) to map activation barriers and orbital interactions .

Q. How does the stability of this compound vary under thermal or photolytic conditions, and what decomposition pathways dominate?

  • Stability Analysis :

  • Thermal Stability : At >80°C, dimerization via [2+2] cycloaddition is observed, forming a bicyclic derivative. Stabilize by storing at -20°C under inert gas .
  • Photolytic Degradation : UV exposure induces C-F bond cleavage, generating radicals detectable via EPR spectroscopy. Use radical scavengers (e.g., TEMPO) to inhibit degradation .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated enoate derivatives?

  • Data Reconciliation Strategy :

  • Step 1 : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to isolate confounding variables (e.g., solubility differences in fluorinated compounds) .
  • Step 2 : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or batch effects in datasets .

Methodological and Computational Questions

Q. What computational approaches are most effective for predicting the reactivity of this compound in complex reaction systems?

  • Recommended Workflow :

  • Molecular Dynamics (MD) : Simulate solvent effects on transition states using OPLS-AA force fields.
  • Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (Gaussian 16, M06-2X/cc-pVTZ) .

Q. How do fluorine substitution patterns influence the compound’s intermolecular interactions in crystal packing?

  • Crystallographic Insights :

  • Fluorine’s high electronegativity promotes C-F···H-C hydrogen bonding, observed in single-crystal X-ray structures (e.g., PDB ID: F5C) .
  • Compare with non-fluorinated analogs to quantify lattice energy differences via DSC .

Tables for Key Data

Property Value/Observation Reference
Boiling Point152–154°C (predicted)
19F^{19}\text{F} NMR Shiftδ = -112 ppm (CF3_3)
Diels-Alder Rate Constantk=0.45M1s1k = 0.45 \, \text{M}^{-1}\text{s}^{-1}

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.